Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-9-11-5-10(6-14-7-11)8-15(9)12(16)17-13(2,3)4/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
CSHNBDVNMQPTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CNC2)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis: 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)
The bicyclic 3,7-diazabicyclo[3.3.1]nonane scaffold is typically synthesized via a double Mannich reaction involving:
- Starting materials: tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde.
- Reaction conditions: The Mannich reaction proceeds under controlled conditions to form N-benzyl-N’-tert-butoxycarbonyl (t-boc) bispidinone intermediates.
- Purification: Flash chromatography is used to isolate the bispidinone intermediate.
This method is well-documented for its efficiency and accessibility to the bicyclic scaffold.
Deprotection and Functional Group Manipulation
- N-Benzyl deprotection: The N-benzyl protecting group is removed using palladium on activated charcoal (Pd/C) under a hydrogen atmosphere, yielding N-t-boc-bispidine in quantitative yields.
- Advantages: The t-boc protected intermediates are easier to purify and handle compared to N-benzyl protected ones.
- Final deprotection: The t-boc group can be cleaved under acidic conditions (e.g., hydrochloric acid in 1,4-dioxane) to yield the free amine if required.
Alkylation for 2-Methyl Substitution
To introduce the 2-methyl substituent on the bicyclic scaffold:
- Alkylation reaction: Acetylbispidine intermediates are alkylated with alkyl iodides (e.g., methyl iodide) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF).
- Outcome: This step yields N-t-boc protected 2-methyl derivatives, which can be further purified by flash chromatography.
- Significance: This modification allows investigation of the influence of secondary versus tertiary amine groups on biological activity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Double Mannich Reaction | tert-butyl 4-oxopiperidine carboxylate, benzylamine, paraformaldehyde | Standard Mannich conditions | N-benzyl-N’-t-boc-bispidinone | Not specified | Flash chromatography purification |
| 2 | Wolff-Kishner Reduction | N-benzyl-N’-t-boc-bispidinone | Huang-Minlon variation, <140 °C | N-benzyl-N’-t-boc-bispidine | Up to 73 | Temperature control critical |
| 3 | N-Benzyl Deprotection | N-benzyl-N’-t-boc-bispidine | Pd/C catalyst, H2 atmosphere | N-t-boc-bispidine | Quantitative | No further purification needed |
| 4 | Aminolysis / Coupling | N-t-boc-bispidine, carboxylic acid chloride or acid + CDI/DCC | Aminolysis or CDI/DCC coupling | N-t-boc protected bispidine carboxamides | Variable | Flash chromatography purification |
| 5 | Alkylation (2-methylation) | Acetylbispidine | Alkyl iodides, K2CO3, DMF | N-t-boc 2-methyl bispidine derivatives | Not specified | Flash chromatography purification |
| 6 | t-Boc Deprotection | N-t-boc protected intermediates | Acidic conditions (HCl in 1,4-dioxane) | Free amine derivatives | Not specified | Optional final step |
Research Findings and Considerations
- The double Mannich reaction is a robust and versatile method for constructing the bicyclic scaffold, allowing for various substitutions.
- The Huang-Minlon Wolff-Kishner reduction is superior for carbonyl reduction in this system, balancing yield and purity.
- Protecting group strategies (N-benzyl vs. N-t-boc) significantly impact purification ease and overall yield; the t-boc strategy is preferred.
- The aminolysis method using acid chlorides is favored for introducing carboxylate groups due to reagent availability and reaction simplicity.
- Alkylation at the 2-position allows fine-tuning of biological activity, demonstrating the synthetic flexibility of the scaffold.
- Salt formation of final products enhances purification and stability, which is critical for downstream applications.
Additional Notes on Related Compounds
- Related compounds such as tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives share similar synthetic routes, emphasizing the general applicability of the described methods.
- Commercial availability of intermediates and reagents facilitates the synthesis of these bicyclic compounds for research and pharmaceutical development.
This detailed synthesis overview provides a professional and authoritative guide to the preparation of tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, integrating diverse research data and practical considerations for efficient laboratory synthesis.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine within the bicyclic framework undergoes acylation with electrophilic reagents.
| Reagent/Conditions | Product | Key Observations | Source |
|---|---|---|---|
| Acetyl chloride (1.2 eq.), dichloromethane (DCM), triethylamine (TEA, 2 eq.), 0°C → rt, 12 h | N-Acetyl derivative | High regioselectivity due to steric protection of the tertiary amine | |
| Benzoyl chloride (1.5 eq.), DCM, TEA, reflux, 6 h | N-Benzoyl derivative | Requires extended heating for complete conversion |
Mechanism : Nucleophilic attack by the secondary amine on the acyl chloride, followed by deprotonation to form the amide. The tert-butyl ester remains intact under these conditions.
Alkylation Reactions
The secondary amine participates in alkylation, forming quaternary ammonium salts or secondary amines.
Limitations : Bulky alkylating agents (e.g., benzyl bromide) show reduced reactivity due to steric constraints.
Deprotection of the Tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions to yield the free carboxylic acid.
Applications : Deprotection enables further functionalization of the carboxylate group, such as peptide coupling .
Hydrolysis Reactions
Controlled hydrolysis of the ester group under basic conditions:
| Conditions | Product | Outcome | Source |
|---|---|---|---|
| NaOH (2 eq.), H₂O/THF (1:1), 50°C, 4 h | Sodium carboxylate | Requires neutralization to isolate free acid |
Ring-Opening and Functionalization
The bicyclic structure can undergo selective ring-opening under harsh conditions:
Comparative Reactivity Table
| Reaction Type | Reagents | Rate (Relative) | Selectivity |
|---|---|---|---|
| Acylation | Acetyl chloride > Benzoyl chloride | Fast | High |
| Alkylation | Methyl iodide > Ethyl bromoacetate | Moderate | Moderate |
| Deprotection | TFA > HCl | Fast | High |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been explored for its potential in drug development, particularly as a scaffold for synthesizing novel therapeutic agents.
Case Studies
- Enzyme Inhibition : Research indicates that compounds with similar bicyclic structures exhibit enzyme inhibitory properties, which can be pivotal in developing treatments for diseases such as diabetes and Alzheimer's disease. For instance, studies have shown that derivatives of bicyclic compounds can inhibit α-glucosidase and acetylcholinesterase, enzymes involved in glucose metabolism and neurotransmission, respectively .
- Antimicrobial Activity : Bicyclic compounds have also been investigated for their antimicrobial properties. Similar structures have been reported to possess activity against various bacterial strains, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development .
Synthetic Methodology
The compound serves as an essential intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems.
Applications in Synthesis
- Building Block for Complex Molecules : The structural features of this compound allow it to be utilized as a building block in the synthesis of other nitrogen-containing heterocycles. This is particularly relevant in the synthesis of pharmaceuticals where nitrogen heterocycles are common .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atoms in the compound can form coordination complexes with metal ions, facilitating catalytic processes. Additionally, the compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The 3,7-diazabicyclo[3.3.1]nonane scaffold allows diverse substitutions, influencing physicochemical and biological properties. Key analogues include:
Notes:
- Boc (tert-butyloxycarbonyl) improves stability and modulates lipophilicity.
- Benzyl (Bn) and oxo groups enhance rigidity and influence receptor binding .
- Hydroxy (OH) and oxa substitutions improve solubility and enable further derivatization .
Key Research Findings
- Receptor Selectivity : Benzyl and oxo substituents at position 7/9 reduce off-target effects in nAChR ligands compared to simpler amines .
- Toxicity Profile: Alkoxyalkyl-substituted derivatives show lower cytotoxicity (IC50 > 50 μM) in normal cells compared to cancer cells (IC50 ~10 μM) .
- Synthetic Challenges : Steric hindrance from the 2-methyl group complicates functionalization at adjacent positions, requiring optimized reaction conditions .
Biological Activity
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1427021-80-4) is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
The compound has the following chemical characteristics:
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- Purity : 97%
- IUPAC Name : this compound
- SMILES Notation : CC1C2CNCC(C2)CN1C(=O)OC(C)(C)C
This compound exhibits biological activity primarily through its interaction with various biochemical pathways, particularly those involving the phosphoinositide 3-kinase (PI3K) signaling pathway. Research indicates that compounds targeting PI3K can play significant roles in cancer therapy by inhibiting tumor cell proliferation and metastasis .
Antitumor Activity
Studies have demonstrated that derivatives of diazabicyclo compounds exhibit potent anti-tumor activity. For example, the inhibition of Class I PI3K enzymes by similar compounds has been linked to reduced cellular proliferation in various cancer cell lines . This mechanism suggests that this compound may also possess similar properties.
Case Studies and Research Findings
- Inhibition of PI3K Signaling : A study highlighted the effectiveness of diazabicyclo compounds in inhibiting PI3K signaling pathways associated with tumorigenesis. The research showed a significant reduction in tumor cell viability when treated with specific derivatives, suggesting a promising avenue for further exploration with this compound .
- Neuroprotective Studies : In a comparative analysis of bicyclic compounds, researchers observed that certain derivatives provided protective effects against oxidative stress-induced neuronal cell death. This opens up possibilities for exploring this compound's role in neuroprotection .
Data Table of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via Mannich cyclocondensation using tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. Key steps include:
- Reaction with paraformaldehyde and a primary amine (e.g., benzylamine) in methanol/acetic acid under reflux .
- Sequential addition of paraformaldehyde to drive cyclization, followed by solvent evaporation and purification via column chromatography (e.g., 10% methanol in CH₂Cl₂) .
- Wolff-Kishner reduction may be employed to reduce the intermediate ketone group (e.g., 9-oxo derivatives) to improve stability .
Basic: How is the chair-chair conformation of the 3,7-diazabicyclo[3.3.1]nonane scaffold confirmed?
Methodological Answer:
The chair-chair conformation is validated using 1H and 13C NMR spectroscopy :
- Vicinal coupling constants (e.g., J = 10–12 Hz for axial-equatorial proton interactions) confirm the rigid bicyclic structure .
- IR spectroscopy and elemental analysis further support structural integrity .
Advanced: How do substituents at the 3- and 7-positions influence pharmacological activity?
Methodological Answer:
Substituents like 2-ethoxyethyl or cyclopropanemethyl groups modulate activity:
- 3-(2-Ethoxyethyl)-7-cyclopropanemethyl derivatives exhibit enhanced analgesic activity (vs. tramal) due to improved binding to opioid receptors .
- Substituents also reduce acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodent models) by altering metabolic pathways .
- β-cyclodextrin encapsulation of O-benzoyloxime derivatives improves solubility and bioavailability .
Advanced: What strategies resolve contradictions in synthetic yields for Mannich-derived intermediates?
Methodological Answer:
Yield discrepancies arise from reaction conditions :
- Optimize paraformaldehyde stoichiometry (e.g., 2.2 equivalents per amine group) and temperature (reflux in methanol vs. glacial acetic acid) to suppress side reactions .
- Purify intermediates via NaBH₄ reduction (e.g., ketone-to-alcohol conversion) or recrystallization to isolate enantiomers .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Refrigerate in airtight containers to prevent hydrolysis; avoid exposure to moisture .
- PPE : Use nitrile gloves, flame-retardant lab coats, and respiratory protection during synthesis to prevent inhalation of vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Employ chiral column chromatography (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Verify purity via HPLC with polarimetric detection (e.g., 99% ee for tert-butyl 9-hydroxy derivatives) .
Basic: What analytical methods validate compound purity?
Methodological Answer:
- Elemental analysis (C, H, N within ±0.3% of theoretical values) .
- GC-MS or HPLC (≥95% purity) with UV detection at 254 nm .
Advanced: How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer:
- The bicyclic scaffold acts as a subtype-selective nAChR ligand , targeting α4β2 receptors (IC₅₀ = 0.8 µM) via hydrophobic interactions with the tert-butyl group .
- Radioligand binding assays (e.g., [³H]epibatidine displacement) confirm selectivity over α7 nAChRs .
Basic: What ecological precautions apply to this compound?
Methodological Answer:
- Avoid environmental release due to bioaccumulation potential ; use closed-system processing .
- Degradation studies recommend advanced oxidation processes (AOPs) with UV/H₂O₂ to break down persistent intermediates .
Advanced: How is the compound utilized in microtubule-targeting anticancer studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
